molecular formula C17H15ClN2O4S B2490536 (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 885188-15-8

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B2490536
CAS No.: 885188-15-8
M. Wt: 378.83
InChI Key: ZVFOQQHHBBYRSX-PTNGSMBKSA-N
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Description

(Z)-2-((4-Chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative featuring a Z-configuration olefinic bond, a 4-chlorophenyl sulfonyl group, and a 3,4-dimethoxyphenylamino substituent. Its design draws inspiration from combretastatin analogs, which are renowned for their antitubulin and anticancer activities .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-23-16-8-5-13(9-17(16)24-2)20-11-15(10-19)25(21,22)14-6-3-12(18)4-7-14/h3-9,11,20H,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFOQQHHBBYRSX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes a condensation reaction with acrylonitrile to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. It is being evaluated in preclinical studies for its efficacy and safety.

Industry

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. It is employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 2: Anticancer Activity of Selected Analogs
Compound Name Cancer Cell Line (GI50, μM) Mechanism of Action Key References
(Z)-3-(Benzofuran-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 13) MDA-MB-435 Melanoma: 0.229 Tubulin Polymerization Inhibition
Combretastatin A-4 (Reference) Broad-Spectrum (e.g., MDR Cancer Cells) Antitubulin
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile Not Reported Structural Analog of Combretastatin

Key Observations:

  • Compound 13, a benzofuran-substituted analog, exhibits potent activity (GI50 = 0.229 μM) against melanoma cells, highlighting the impact of heterocyclic substituents .
  • Sulfonyl vs. Methoxy Groups : The sulfonyl group in the target compound could improve pharmacokinetics (e.g., metabolic stability) compared to methoxy-rich analogs .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Stability Data
Compound Name Intermolecular Interactions Crystal System Stability Notes
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile C–H⋯O, C–H⋯N hydrogen bonds Monoclinic (P21/c) High thermal stability
(Z)-2-((4-Chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile (Target) Potential S=O⋯H–N bonds Not Reported Likely enhanced solubility due to sulfonyl

Key Observations:

  • Methoxy-substituted analogs stabilize their crystal structures via C–H⋯O/N hydrogen bonds .
  • The Z-configuration is critical for maintaining planarity and biological activity across all analogs .

Biological Activity

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A chlorophenyl group which enhances lipophilicity.
  • A sulfonyl group that may contribute to its biological activity.
  • A dimethoxyphenyl group that potentially increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanism involves:

  • Enzyme Inhibition : It may inhibit enzyme activity by binding to the active or allosteric sites, thus altering the enzyme's conformation and blocking substrate access.
  • Signal Transduction Modulation : Interaction with cellular pathways can lead to changes in gene expression and cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, it has been noted that the compound's IC50 values are comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)10.5
HT-29 (Colon)8.2
A431 (Skin)12.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown a reduction in TNF-alpha and IL-6 levels in treated cells, indicating potential use in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

  • Broad-spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MICs) suggesting significant bactericidal effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
(Z)-2-((4-bromophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrileModerateLowModerate
(Z)-2-((4-methylphenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrileHighModerateLow

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study highlighted the efficacy of the compound in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry analysis revealed increased annexin V positivity in treated cells.
  • Inflammation Model Study : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced paw swelling and joint destruction compared to controls, supporting its therapeutic potential in inflammatory conditions.

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